molecular formula C18H22N4O3S2 B2434387 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone CAS No. 439578-98-0

1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone

Cat. No.: B2434387
CAS No.: 439578-98-0
M. Wt: 406.52
InChI Key: FARNTXCAKWOTQH-UHFFFAOYSA-N
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Description

1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone is a synthetic organic compound with interesting applications in medicinal and chemical research. The compound's complex structure incorporates elements such as thiazole, piperazine, and benzoyl groups, which impart unique reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone typically involves multiple steps:

  • Formation of the thiazole ring: : Starting from 2-aminothiazole, the thiazole ring is synthesized through a cyclization reaction involving thiourea and halogenated compounds.

  • Attachment of the benzoyl group: : The thiazole derivative is then coupled with 2-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine.

  • Piperazine ring formation: : The benzoyl thiazole derivative reacts with piperazine to form the desired piperazin-1-yl intermediate.

  • Final coupling: : The intermediate is then acylated with ethanoyl chloride to produce the final product.

Industrial Production Methods

In an industrial setting, the synthesis follows similar steps but optimizes for scalability and cost-efficiency:

  • Large-scale reactors: for the cyclization reaction.

  • Continuous flow systems: for efficient coupling and purification processes.

  • Automated synthesis machines: to reduce human error and increase yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions:

  • Oxidation: : Exposure to strong oxidizing agents like potassium permanganate may oxidize the thiazole ring.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce ketone groups.

  • Substitution: : Electrophilic or nucleophilic substitutions at the thiazole ring or benzoyl group using reagents like halogens or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogens or amines in the presence of a suitable catalyst.

Major Products Formed from These Reactions

  • Oxidation products: : Corresponding carboxylic acids or sulfoxides.

  • Reduction products: : Corresponding alcohols or amines.

  • Substitution products: : Derivatives with modified functional groups.

Scientific Research Applications

1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone has diverse applications in scientific research:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its potential therapeutic effects due to its ability to interact with specific enzymes and receptors.

  • Industry: : Utilized in the development of new materials with unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(5-(2-Aminoethylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone

  • 1-(4-(5-(2-Aminothiazol-4-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone

Uniqueness

What sets 1-(4-(5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoyl)piperazin-1-yl)ethanone apart is the specific positioning of functional groups, which confers distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a compound of interest in various research fields.

Properties

IUPAC Name

1-[4-[5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-11-8-14(25-3)13(9-15(11)26-16-10-20-18(19)27-16)17(24)22-6-4-21(5-7-22)12(2)23/h8-10H,4-7H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARNTXCAKWOTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)N)C(=O)N3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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